molecular formula C15H17NO3 B1204553 Ilepcimide CAS No. 82857-82-7

Ilepcimide

Cat. No. B1204553
CAS RN: 82857-82-7
M. Wt: 259.3 g/mol
InChI Key: BLPUOQGPBJPXRL-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ilepcimide is a member of benzodioxoles.
Ilepcimide is a natural product found in Macropiper, Piper nigrum, and other organisms with data available.

Scientific Research Applications

Antiepileptic Mechanism and Effects on Sodium Channels

Ilepcimide (ICM) is primarily known for its antiepileptic properties. Research by Zeng et al. (2020) in "Epilepsy Research" indicates that ICM's antiepileptic mechanism might be due to its inhibition of voltage-gated Na+ channel activity in mouse hippocampal neurons. This study found that ICM inhibits Na+ currents in a concentration- and voltage-dependent manner, suggesting its role in preventing abnormal neuronal discharge, potentially contributing to its antiepileptic effects (Zeng et al., 2020).

Clinical Efficacy in Epilepsy Treatment

Wang Zhi (2012) in "Maternal and Child Health Care of China" evaluated the clinical efficacy and safety of Ilepcimide in treating children with partial seizures of epilepsy. The study found that Ilepcimide was effective, had a large safety range, and resulted in fewer adverse reactions, making it a suitable option for pediatric patients with epilepsy (Wang Zhi, 2012).

Effect on Complex Febrile Convulsion in Children

In another study, Qi (2012) explored the effectiveness of Ilepcimide in curing and preventing the recurrence of complex febrile convulsion in children. The research indicated a significant reduction in the recurrence rates of complex febrile convulsion and improved outcomes, demonstrating Ilepcimide's potential in pediatric convulsive disorders (Qi, 2012).

Interaction with Other Pharmacological Agents

A study by Wang et al. (2016) in "Chinese journal of integrated traditional and Western medicine" examined the effect of Ilepcimide combined with Western drugs on serum neuron-specific enolase levels in treating epilepsy in children. The study found that Ilepcimide could lower serum neuron-specific enolase levels, reduce the frequency of seizures, and improve EEG results, suggesting a beneficial interaction with other antiepileptic drugs (Wang et al., 2016).

Synthesis and Pharmaceutical Applications

Picard et al. (2021) in "Organic letters" explored the synthesis of α,β-Unsaturated Amides from Alkenyl Iodides, CO, and Amines, illustrating a straightforward method to synthesize Ilepcimide. This research highlights the chemical processes involved in Ilepcimide production, expanding its potential in pharmaceutical applications (Picard et al., 2021).

properties

CAS RN

82857-82-7

Product Name

Ilepcimide

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+

InChI Key

BLPUOQGPBJPXRL-FNORWQNLSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3

SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3

Other CAS RN

23434-86-8

solubility

38.9 [ug/mL]

synonyms

3,4-methylenedioxycinnamylpiperidine
antiepilepserine
antiepilepsirine
antiepilepsirinum
ilepcimide
ilepcimide, (E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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